![molecular formula C21H31N3O3 B5159817 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5159817.png)
5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone, also known as SCH-23390, is a potent and selective dopamine D1 receptor antagonist. It was first synthesized in the 1970s and has since been widely used in scientific research for its ability to block the effects of dopamine on D1 receptors. In
作用機序
The mechanism of action of 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone is based on its ability to selectively bind to dopamine D1 receptors and block the effects of dopamine. This receptor is a G protein-coupled receptor that is coupled to the adenylate cyclase pathway. By blocking the activation of this pathway, 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone reduces the production of cyclic AMP, which is a second messenger involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone are related to its ability to block dopamine D1 receptors. This receptor is involved in the regulation of motor function, cognition, and reward. By blocking the effects of dopamine on this receptor, 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone has been shown to reduce motor activity, impair cognitive function, and decrease the rewarding effects of drugs of abuse.
実験室実験の利点と制限
The advantages of using 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone in lab experiments are related to its potency and selectivity for dopamine D1 receptors. This allows researchers to selectively block the effects of dopamine on this receptor and study its role in various physiological and pathological conditions. The limitations of using 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone in lab experiments are related to its potential off-target effects and the need to carefully control for experimental variables.
将来の方向性
For research include investigating the role of dopamine D1 receptors in social behavior and developing more selective dopamine D1 receptor antagonists.
合成法
5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone is synthesized through a series of chemical reactions involving piperidine, phenethylamine, and piperazine. The final product is a white crystalline powder that is soluble in water and ethanol. The synthesis method for 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone is well-established and has been used for many years in the production of this compound.
科学的研究の応用
5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone has been widely used in scientific research for its ability to selectively block dopamine D1 receptors. This receptor is involved in the regulation of motor function, cognition, and reward. By blocking the effects of dopamine on this receptor, 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone has been used to study the role of dopamine in various physiological and pathological conditions, including Parkinson's disease, schizophrenia, and drug addiction.
特性
IUPAC Name |
5-[4-(2-methoxyethyl)piperazine-1-carbonyl]-1-(2-phenylethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-27-16-15-22-11-13-23(14-12-22)21(26)19-7-8-20(25)24(17-19)10-9-18-5-3-2-4-6-18/h2-6,19H,7-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDAEAVPEFIPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)C2CCC(=O)N(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(2-Methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


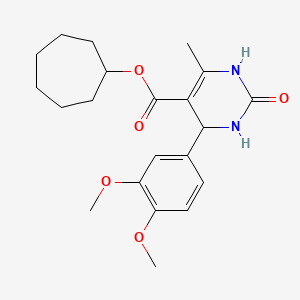
![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B5159749.png)
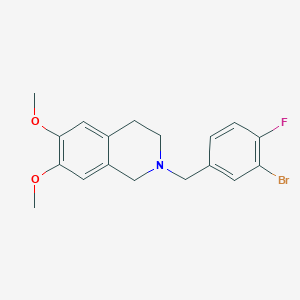
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide](/img/structure/B5159768.png)
![3-ethyl-5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159771.png)
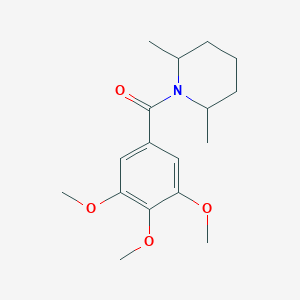
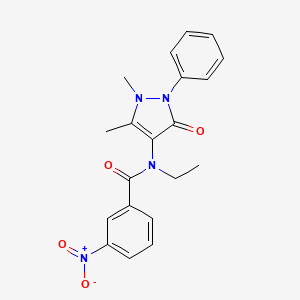
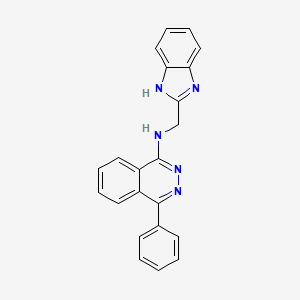
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5159825.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B5159826.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5159829.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5159831.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5159833.png)